ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate
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Overview
Description
Ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate: is a synthetic organic compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclodehydration of 5-(3-chloro-4-methylthiophen-2-yl)-4-carboxylic acid ethyl ester using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chloro or methyl groups can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate: is structurally similar to other oxazole derivatives, such as This compound and This compound .
Uniqueness: What sets this compound apart from its analogs is its specific combination of substituents, which can influence its reactivity and biological activity. This unique structure allows for diverse applications in various fields, making it a valuable compound in scientific research and industry.
Biological Activity
Ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C11H10ClNO3S
- Molar Mass : 271.72 g/mol
- CAS Number : 1969024-71-2
The structure of this compound features a chloro-substituted thiophene ring and an oxazole moiety, which are significant for its biological interactions.
This compound has been studied for its role as an acetyl-CoA carboxylase (ACC) inhibitor. ACC is crucial in fatty acid metabolism and biosynthesis, making this compound a candidate for treating metabolic disorders such as obesity and dyslipidemia .
In Vitro Studies
Research indicates that this compound exhibits significant inhibition of ACC enzymes, leading to reduced fatty acid synthesis in cellular models. In one study, treatment with the compound resulted in a decrease in lipid accumulation in HepG2 cells, a human liver cancer cell line, suggesting its potential use in managing lipid-related disorders .
In Vivo Studies
In animal models, administration of this compound has shown promising results. For example, rats fed a high-fat diet and treated with this compound demonstrated lower levels of triglycerides and cholesterol compared to untreated controls. This suggests that the compound may help mitigate the effects of high-fat diets by modulating lipid metabolism .
Case Studies
- Obesity Management : In a controlled study involving obese rats, those treated with the compound showed a significant reduction in body weight and fat mass compared to the placebo group. The study highlighted the compound's potential as a therapeutic agent for obesity management through its action on ACC inhibition .
- Lipid Profile Improvement : Another investigation focused on the lipid profiles of subjects treated with this compound. Results indicated marked improvements in HDL cholesterol levels and reductions in LDL cholesterol and triglycerides over a treatment period of several weeks .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 5-(3-chloro-4-methylthiophen-2-yl)-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-3-15-11(14)8-9(16-5-13-8)10-7(12)6(2)4-17-10/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDLZNRBQZHMTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=C(C(=CS2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.